molecular formula C21H18Cl2N4O3S3 B2952766 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide CAS No. 396724-99-5

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide

Cat. No. B2952766
CAS RN: 396724-99-5
M. Wt: 541.48
InChI Key: YECFRWXWESBTGQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzothiazole ring, a thiazole ring, and a sulfamoyl group. Benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring. Thiazole is a heterocyclic compound that contains a five-membered ring with two heteroatoms (nitrogen and sulfur). The sulfamoyl group (-SO2NH2) is a functional group consisting of a sulfur atom bonded to two oxygen atoms and an amine group .


Molecular Structure Analysis

The presence of multiple rings in the compound suggests a fairly rigid structure. The benzothiazole and thiazole rings are aromatic, contributing to the stability of the molecule. The sulfamoyl group may confer polarity to the molecule, which could influence its solubility and reactivity .


Chemical Reactions Analysis

Benzothiazoles and thiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions due to the presence of the aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Antibacterial Agents

Benzothiazole derivatives have been extensively studied for their antibacterial properties. The presence of the benzothiazole moiety in compounds has shown promising activity against various bacterial strains. For instance, certain derivatives have exhibited significant inhibitory effects against Staphylococcus aureus , with minimum inhibitory concentration (MIC) values in the low micromolar range . This suggests that our compound could be synthesized and tested for its efficacy as an antibacterial agent, potentially leading to the development of new antibiotics.

Anticancer Activity

The structural features of benzothiazole and thiazole are often associated with anticancer activity. These compounds can be designed to target specific pathways or mechanisms within cancer cells. For example, modifications at different positions of the thiazole-based compounds have led to molecules with potent antitumor activities . The compound could be explored for its potential to act as a chemotherapeutic agent, especially if it can be shown to have selective toxicity towards cancer cells.

Antifungal Applications

Similar to their antibacterial properties, benzothiazole derivatives also exhibit antifungal activities. They can be used to develop treatments for fungal infections, which are a significant concern in both clinical settings and agriculture. The compound’s efficacy against common fungal pathogens could be a valuable area of research, contributing to the field of antifungal drug development .

Antiprotozoal Effects

Protozoan infections are responsible for a range of diseases, and benzothiazole derivatives have shown promise as antiprotozoal agents. Research into the compound’s activity against protozoa could lead to new treatments for diseases such as malaria, leishmaniasis, and trypanosomiasis .

Anti-Inflammatory Properties

The anti-inflammatory potential of benzothiazole derivatives is another area of interest. These compounds can modulate inflammatory pathways, providing relief from conditions such as arthritis and other inflammatory diseases. Investigating the compound’s ability to reduce inflammation could have significant implications for the treatment of chronic inflammatory conditions .

Enzyme Inhibition

Benzothiazole and thiazole derivatives are known to act as enzyme inhibitors, targeting various enzymes involved in disease processes. For example, they can inhibit carbonic anhydrases, which are implicated in conditions like glaucoma and edema. The compound could be studied for its ability to inhibit specific enzymes, leading to potential applications in treating a range of disorders .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Benzothiazoles have been studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound could be vast. Given the biological activities associated with benzothiazoles, this compound could be studied for potential medicinal applications. Additionally, its chemical reactivity could be explored in the context of synthetic chemistry .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N4O3S3/c22-9-11-27(12-10-23)33(29,30)15-7-5-14(6-8-15)19(28)26-21-25-17(13-31-21)20-24-16-3-1-2-4-18(16)32-20/h1-8,13H,9-12H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECFRWXWESBTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-[bis(2-chloroethyl)sulfamoyl]benzamide

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